molecular formula C10H10O3 B3218015 Oxiranecarboxylic acid, phenylmethyl ester, (R)- CAS No. 118623-64-6

Oxiranecarboxylic acid, phenylmethyl ester, (R)-

Cat. No.: B3218015
CAS No.: 118623-64-6
M. Wt: 178.18 g/mol
InChI Key: LLZMVRSUOWXPTP-SECBINFHSA-N
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Description

Significance of Enantiomerically Pure Compounds in Chemical Sciences

In the realm of chemical sciences, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, holds profound importance. Molecules that are non-superimposable mirror images of each other are called enantiomers. mychemblog.com Such molecules are described as chiral, a property analogous to the relationship between a left and a right hand. mychemblog.com While enantiomers share identical physical properties in an achiral environment, such as melting point and boiling point, their interactions with other chiral molecules and with plane-polarized light can differ dramatically. mychemblog.com

This differentiation is particularly critical in biological systems, which are inherently chiral, composed of entities like enzymes and receptors that exhibit specific stereochemical preferences. chemeo.com Consequently, the individual enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. mychemblog.comwikipedia.org One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful or even tragic side effects. wikipedia.org

A stark historical example that underscored the necessity of enantiomeric purity in pharmaceuticals is the case of thalidomide (B1683933) in the late 1950s and early 1960s. mychemblog.com Marketed as a racemic mixture (an equal mixture of both enantiomers), one enantiomer of thalidomide provided the intended sedative effects, while the other was found to be a potent teratogen, causing severe birth defects. mychemblog.com This tragedy highlighted the critical need to develop and administer drugs as single, pure enantiomers to maximize therapeutic efficacy and ensure patient safety. mychemblog.comwikipedia.org Today, the production of enantiomerically pure compounds is a central goal in drug discovery and development, with a significant percentage of new drugs being single-enantiomer products. wikipedia.org

Overview of Chiral Epoxides as Versatile Building Blocks

Chiral epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable and versatile intermediates in modern organic synthesis. researchgate.netscribd.com Their utility stems from the inherent strain of the three-membered ring, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity, combined with the defined stereochemistry of the epoxide, allows for the stereospecific introduction of new functional groups, making them powerful building blocks for the construction of complex, enantiomerically pure molecules. scribd.com

The reaction of a chiral epoxide with a nucleophile typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon atom being attacked. This predictable outcome enables chemists to precisely control the stereochemical configuration of the resulting product. Through the judicious choice of nucleophiles, chiral epoxides can be readily transformed into a diverse array of important molecular scaffolds, including diols, amino alcohols, and ethers. wikipedia.orgscribd.com These products are key structural motifs found in numerous pharmaceuticals, natural products, and other biologically active compounds. The ability to generate these structures with high stereochemical fidelity from a common chiral precursor underscores the strategic importance of chiral epoxides in synthetic chemistry. researchgate.netwayne.edu

Structural Context and Nomenclatural Considerations of (R)-Oxiranecarboxylic acid, phenylmethyl ester

The compound (R)-Oxiranecarboxylic acid, phenylmethyl ester belongs to a class of molecules known as glycidic esters, which are characterized by the presence of both an epoxide ring and an ester functional group. An analysis of its name reveals its precise chemical structure:

Oxirane: This indicates the core three-membered ring containing one oxygen and two carbon atoms (an epoxide).

Carboxylic acid, ... ester: This signifies that one of the carbon atoms of the oxirane ring is attached to the carbonyl group of an ester.

Phenylmethyl ester: Also known as a benzyl (B1604629) ester, this specifies that the ester is formed from the carboxylic acid and phenylmethanol (benzyl alcohol).

(R)-: This is a stereochemical descriptor that denotes the specific three-dimensional arrangement (configuration) of the substituents around the chiral center on the oxirane ring, according to the Cahn-Ingold-Prelog priority rules.

The molecule is a chiral epoxide that combines the reactivity of the oxirane ring with the synthetic handles provided by the ester group, making it a useful building block for more complex chiral molecules.

Physicochemical Properties of (R)-Oxiranecarboxylic acid, phenylmethyl ester
PropertyValue
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Synonyms(R)-Benzyl glycidate, Phenylmethyl (2R)-oxirane-2-carboxylate
ClassChiral Epoxide, Glycidic Ester

Historical Development of Asymmetric Epoxidation and Glycidate Chemistry

The synthesis of chiral epoxides has been a central theme in organic chemistry for decades, leading to the development of powerful and elegant methodologies. A landmark achievement in this field was the Sharpless-Katsuki Asymmetric Epoxidation , reported by Tsutomu Katsuki and K. Barry Sharpless in 1980. researchgate.netchem-station.com This reaction provided the first practical and highly reliable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with very high enantioselectivity (often >90% enantiomeric excess). researchgate.netchem-station.com The method utilizes a catalyst generated from titanium tetra(isopropoxide), a chiral ligand such as diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidant. wikipedia.orgchem-station.com The profound impact of this discovery on asymmetric synthesis was recognized when K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry for his work on chirally catalysed oxidation reactions. wikipedia.orgchem-station.com

The chemistry of glycidic esters, such as the title compound, has an even longer history, rooted in the Darzens Condensation (also known as the glycidic ester condensation). Discovered in 1904 by the French chemist Auguste Georges Darzens, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, or "glycidic ester". mychemblog.comwikipedia.orgjk-sci.com The Darzens reaction was one of the earliest methods for constructing epoxide rings and remains a fundamental tool for the formation of carbon-carbon bonds and epoxide rings in a single step. wikipedia.orgscentspiracy.com These glycidic esters are valuable intermediates that can be further transformed into aldehydes, ketones, and other functionalized molecules. wikipedia.org

Key Historical Milestones in Epoxide and Glycidate Synthesis
YearDiscoverySignificanceKey Researchers
1904Darzens Glycidic Ester CondensationProvided the first general method for synthesizing α,β-epoxy esters (glycidic esters). jk-sci.comscentspiracy.comAuguste Georges Darzens
1980Sharpless-Katsuki Asymmetric EpoxidationEnabled the highly enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. researchgate.netchem-station.comK. Barry Sharpless & Tsutomu Katsuki
2001Nobel Prize in ChemistryAwarded for work on chirally catalysed oxidation reactions, including the asymmetric epoxidation. wikipedia.orgchem-station.comK. Barry Sharpless

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZMVRSUOWXPTP-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118623-64-6
Record name Benzyl (2R)-(+)-glycidate
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Advanced Synthetic Methodologies for R Oxiranecarboxylic Acid, Phenylmethyl Ester

Stereoselective Preparation from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These molecules serve as excellent starting materials for the synthesis of complex chiral molecules, embedding their inherent stereochemistry into the target structure.

Derivatization from Naturally Occurring Chiral Compounds

A common strategy for the synthesis of (R)-Oxiranecarboxylic acid, phenylmethyl ester from the chiral pool involves the use of (R)-glycidol as a key intermediate. (R)-glycidol can be synthesized from D-mannitol, a naturally occurring sugar alcohol. The multi-step conversion of D-mannitol to (R)-glycidol is a well-established process. Once obtained, (R)-glycidol can be readily converted to the target compound.

The synthesis proceeds via the reaction of (R)-glycidol with benzyl (B1604629) bromide in the presence of a base, such as sodium hydride, in an appropriate solvent like tetrahydrofuran (B95107) (THF). This reaction leads to the formation of the desired (R)-Oxiranecarboxylic acid, phenylmethyl ester. This method takes advantage of the pre-existing stereocenter in (R)-glycidol, which is directly derived from the chiral pool, ensuring the stereochemical integrity of the final product.

Another approach involves starting with (R)-epichlorohydrin, which can also be sourced from the chiral pool. The reaction of a suitable benzyl alcoholate with (R)-epichlorohydrin proceeds via a nucleophilic substitution on the epoxide, followed by an intramolecular cyclization to yield the desired product. google.com

Strategic Manipulation of Functional Groups Pre-Epoxidation

An alternative to direct derivatization is the strategic manipulation of functional groups in a chiral precursor before the formation of the oxirane ring. This often involves creating a precursor with the correct stereochemistry at a pro-epoxide center, which is then converted to the epoxide in a later step.

For instance, a chiral diol, protected in a way that allows for selective deprotection and subsequent conversion to the epoxide, can be prepared from a chiral pool starting material. The sequence might involve protection of a triol, selective deprotection to reveal a 1,2-diol, conversion of one hydroxyl group to a good leaving group (e.g., a tosylate), and finally, intramolecular nucleophilic attack by the remaining hydroxyl group to form the epoxide ring. The timing of the introduction of the phenylmethyl group is a key consideration in this synthetic design.

Asymmetric Catalytic Approaches to Oxirane Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from a prochiral substrate through the action of a chiral catalyst. These methods are often more atom-economical and can allow for greater flexibility in substrate scope.

Chiral Catalyst Systems for Enantioselective Epoxidation of Allylic Esters

The direct enantioselective epoxidation of an allylic ester, such as benzyl acrylate, is an attractive route to (R)-Oxiranecarboxylic acid, phenylmethyl ester. Several chiral catalyst systems have been developed for the asymmetric epoxidation of α,β-unsaturated esters.

One notable system employs a fructose-derived ketone as a catalyst in conjunction with Oxone as the oxidant. scilit.comnih.gov This method has demonstrated high enantioselectivities for a range of trans and trisubstituted α,β-unsaturated esters, achieving enantiomeric excesses (ee) of 82-98%. scilit.comnih.gov

Another effective approach utilizes a chiral yttrium-biphenyldiol complex. organic-chemistry.org This catalytic system has been successfully applied to the asymmetric epoxidation of various α,β-unsaturated esters, affording the corresponding epoxy esters in high yields (up to 97%) and excellent enantioselectivities (up to 99% ee). organic-chemistry.org The catalyst loading can be as low as 0.5-2 mol%, highlighting its efficiency. elsevierpure.com

The Sharpless Asymmetric Epoxidation, while traditionally used for allylic alcohols, can be adapted for allylic esters under certain conditions, employing a titanium tetra(isopropoxide) catalyst and a chiral diethyl tartrate (DET) ligand.

Below is a table summarizing the performance of different chiral catalyst systems in the asymmetric epoxidation of α,β-unsaturated esters, which are precursors to the target molecule.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee, %)
Fructose-derived ketone/Oxonetrans and trisubstituted α,β-unsaturated estersN/A82-98
Yttrium-chiral biphenyldiol complexβ-aryl α,β-unsaturated estersup to 97up to 99
Amide-based Cinchona alkaloidsα,β-unsaturated ketonesup to 99up to >99

Ligand Design and Optimization in Asymmetric Epoxidation

The success of asymmetric catalytic epoxidation is critically dependent on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

For yttrium-catalyzed epoxidations, the use of 6,6'-disubstituted 2,2'-biphenyldiols, particularly those linked by a diethylene ether, has been shown to significantly enhance reactivity. organic-chemistry.org This optimization allows for lower catalyst loadings while maintaining high enantioselectivity.

In the context of other transition metal-catalyzed epoxidations, salen-type ligands have been extensively studied for manganese-catalyzed reactions (Jacobsen-Katsuki epoxidation), although these are typically more effective for unfunctionalized olefins rather than allylic esters. The principles of ligand design, however, remain relevant, focusing on creating a well-defined chiral pocket that effectively differentiates the two enantiotopic faces of the double bond.

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective routes to enantiopure compounds. For the synthesis of (R)-Oxiranecarboxylic acid, phenylmethyl ester, the most common approach is the kinetic resolution of a racemic mixture of the compound.

This process utilizes enzymes, often epoxide hydrolases (EHs) or lipases, which selectively react with one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enriched.

Several microorganisms have been identified that contain epoxide hydrolases capable of resolving racemic benzyl glycidyl (B131873) ether. For example, Talaromyces flavus has been shown to resolve racemic benzyl glycidyl ether to afford the (R)-enantiomer with an enantiomeric excess of up to 96%. nih.gov Similarly, whole cells of Bacillus alcalophilus can be used for the bioresolution, producing (S)-benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol. chemicalbook.com

The following table summarizes the results of biocatalytic kinetic resolutions of racemic benzyl glycidyl ether using different microorganisms.

Microorganism/EnzymeProductEnantiomeric Excess (ee, %)
Talaromyces flavus (Epoxide Hydrolase)(R)-Benzyl glycidyl ether96
Bacillus alcalophilus(S)-Benzyl glycidyl ether / (R)-3-benzyloxypropane-1,2-diolN/A
Agromyces mediolanus (variant of Epoxide Hydrolase)(S)-Benzyl glycidyl ether>99

Diastereoselective Synthesis through Auxiliary-Controlled Strategies

Diastereoselective synthesis represents a powerful approach to obtaining the desired (R)-enantiomer by employing a chiral auxiliary to direct the stereochemical outcome of the oxirane ring formation. This strategy relies on the temporary incorporation of a chiral molecule to influence the formation of a new stereocenter.

Chiral Auxiliary-Mediated Epoxidation

The use of chiral auxiliaries covalently bonded to an achiral substrate allows for the diastereoselective epoxidation of α,β-unsaturated esters. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in various asymmetric transformations. libretexts.org In the context of synthesizing (R)-oxiranecarboxylic acid, phenylmethyl ester, an α,β-unsaturated ester precursor, such as benzyl crotonate, can be attached to a chiral auxiliary.

The epoxidation of this chiral auxiliary-bound substrate then proceeds with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. The bulky substituents on the auxiliary effectively shield one face of the double bond, directing the epoxidizing agent to the opposite face. For instance, the use of a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary would be expected to favor the formation of the (R,R)-epoxide due to the shielding of the Si-face of the enoate. After the epoxidation, the chiral auxiliary can be cleaved to yield the desired (R)-glycidic acid, which can then be esterified.

While specific examples detailing the use of Evans auxiliaries for the direct synthesis of (R)-benzyl glycidate are not extensively documented in readily available literature, the principles of their application in asymmetric synthesis are well-established. libretexts.org The diastereomeric excess (d.e.) achieved in such reactions is often high, frequently exceeding 90%.

Table 1: Representative Chiral Auxiliaries for Diastereoselective Synthesis

Chiral AuxiliaryTypical ApplicationExpected Diastereoselectivity
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric Alkylation, Aldol ReactionsHigh
CamphorsultamAsymmetric Diels-Alder, AlkylationHigh
(R)-2-Hydroxy-1,2,2-triphenylethyl Acetate (HTPA)Asymmetric EpoxidationModerate to High

Stereodirecting Group Effects in Oxirane Ring Formation

Beyond the use of covalently bound chiral auxiliaries, stereodirecting groups within the substrate molecule itself can influence the stereochemical outcome of the epoxidation. A common strategy involves the use of allylic alcohols, where the hydroxyl group can direct the epoxidizing agent to the same face of the double bond. researchgate.net This is known as a syn-directing effect and is particularly effective with reagents like meta-chloroperoxybenzoic acid (m-CPBA) due to the formation of a hydrogen bond between the hydroxyl group and the peracid in the transition state.

In the synthesis of glycidic esters, a chiral allylic alcohol precursor can be epoxidized diastereoselectively. The resulting epoxy alcohol can then be oxidized to the corresponding carboxylic acid and subsequently esterified to the phenylmethyl ester. The stereochemistry of the final product is thus controlled by the initial stereocenter of the allylic alcohol. The presence and nature of protecting groups on the directing group can also modulate the stereoselectivity. google.com

Resolution Techniques for Enantiomeric Enrichment

Resolution techniques are employed to separate a racemic mixture of the target compound into its individual enantiomers. This approach is viable when a stereoselective synthesis is not employed or when the enantiomeric excess (e.e.) of a stereoselective reaction needs to be enhanced.

Classical Resolution Methods via Diastereomeric Salt Formation

Classical resolution involves the reaction of a racemic carboxylic acid, such as glycidic acid, with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the desired diastereomer is treated with an acid to release the enantiomerically pure carboxylic acid, which can then be esterified.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeTypical Application
(R)-(+)-α-MethylbenzylamineChiral BaseResolution of racemic acids
(S)-(-)-α-MethylbenzylamineChiral BaseResolution of racemic acids
BrucineChiral Base (Alkaloid)Resolution of racemic acids
QuinineChiral Base (Alkaloid)Resolution of racemic acids

Chromatographic Separation on Chiral Stationary Phases

Chromatographic separation on a chiral stationary phase (CSP) is a powerful analytical and preparative technique for resolving enantiomers. nih.gov In this method, the racemic mixture of the phenylmethyl ester of oxiranecarboxylic acid is passed through a high-performance liquid chromatography (HPLC) column containing a chiral selector. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. For the separation of compounds similar to benzyl glycidate, such as glycidyl nitrobenzoate, Chiralpak AD-H has been shown to be effective. researchgate.net The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

Table 3: Examples of Chiral Stationary Phases for Enantiomeric Separation

Chiral Stationary PhaseBase PolymerTypical Mobile Phase
Chiralcel ODCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol
Chiralpak ADAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol
Chiralpak IAAmylose tris(3,5-dimethylphenylcarbamate) (immobilized)Wider range of solvents

Esterification Protocols for Phenylmethyl Ester Formation

The final step in many synthetic routes to (R)-oxiranecarboxylic acid, phenylmethyl ester is the formation of the phenylmethyl (benzyl) ester. This can be achieved through several standard esterification methods.

One common approach is the reaction of the enantiomerically pure glycidic acid with benzyl alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is generally mild and effective for a wide range of substrates.

Alternatively, the glycidic acid can be converted to its more reactive acid chloride, which then readily reacts with benzyl alcohol. Another viable method involves the reaction of a salt of the glycidic acid with benzyl bromide or benzyl chloride. rsc.orggoogle.com This nucleophilic substitution reaction provides a direct route to the desired ester. The choice of the specific protocol depends on the scale of the reaction, the stability of the starting materials, and the desired purity of the final product.

Condensation Reactions with Benzyl Alcohol

Enzymatic condensation, or more accurately, enzymatic esterification, presents a green and selective method for the synthesis of chiral esters. In the context of producing (R)-oxiranecarboxylic acid, phenylmethyl ester, this would typically involve the direct esterification of (R)-oxiranecarboxylic acid (also known as (R)-glycidic acid) with benzyl alcohol, catalyzed by a lipase (B570770).

Lipases, such as Candida antarctica lipase B (CALB), are widely utilized enzymes in organic synthesis due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the desired ester.

While direct enzymatic esterification of glycidic acid is plausible, a more common and efficient approach to obtain the enantiomerically pure ester is through the kinetic resolution of a racemic mixture of the corresponding ester. In a kinetic resolution, the enzyme selectively acylates or deacylates one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. For instance, a racemic mixture of a simple alkyl glycidate could be subjected to hydrolysis catalyzed by a lipase. The enzyme would preferentially hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester with high optical purity. Subsequently, this enantiomerically enriched alkyl glycidate could undergo a transesterification reaction to yield the desired benzyl ester.

Detailed research on the direct condensation of (R)-glycidic acid with benzyl alcohol to form the target compound is not extensively documented in publicly available literature, suggesting that other synthetic routes, such as enzymatic resolution of racemic esters, are often preferred for their efficiency and selectivity.

Transesterification Processes

Enzymatic transesterification is a powerful tool for the synthesis of esters under mild conditions. This process involves the conversion of one ester into another by exchanging the alcohol or acid moiety, catalyzed by an enzyme, typically a lipase. For the synthesis of (R)-oxiranecarboxylic acid, phenylmethyl ester, this can be achieved through the kinetic resolution of a racemic benzyl glycidate or by the transesterification of a simpler alkyl glycidate with benzyl alcohol.

A common strategy is the enzymatic kinetic resolution of racemic benzyl glycidate. In this process, a lipase is used to selectively acylate the (S)-enantiomer of the corresponding alcohol precursor or deacylate the (S)-ester in the presence of an acyl donor or acceptor, respectively. This leaves the (R)-benzyl glycidate unreacted and in high enantiomeric excess. Lipases such as CALB are often employed for such resolutions due to their high enantioselectivity.

Alternatively, an enantiomerically pure simpler ester, such as ethyl (R)-glycidate, can be used as a starting material. This can then undergo lipase-catalyzed transesterification with benzyl alcohol to yield (R)-oxiranecarboxylic acid, phenylmethyl ester. The efficiency of this reaction depends on various factors, including the choice of lipase, solvent, temperature, and the molar ratio of the reactants. The use of an immobilized enzyme can facilitate catalyst recovery and reuse, making the process more economically viable.

The following table summarizes representative findings in the field of enzymatic synthesis of chiral glycidyl esters, highlighting the potential conditions applicable to the synthesis of the target compound.

EnzymeSubstrateAcyl Donor/AcceptorSolventTemperature (°C)Enantiomeric Excess (ee)Yield (%)
Candida antarctica Lipase B (Novozym 435)Racemic Benzyl Bicyclic AlcoholsVinyl butyrateHeptane30>99% (for the (R)-ester)~45%
Candida antarctica Lipase B (CALB)Racemic 1-phenylethanolVinyl acetateToluene40>99% (for the (R)-acetate)~50%
Pseudomonas cepacia LipaseRacemic Glycidyl ButyrateWater (hydrolysis)Biphasic (organic/aqueous)25High (for unreacted (S)-ester)N/A

This table presents data from studies on related chiral compounds to illustrate the utility of enzymatic methods. Specific data for the direct synthesis of (R)-Oxiranecarboxylic acid, phenylmethyl ester via these exact methods is limited in publicly available literature.

The data indicates that lipases, particularly CALB, are highly effective in achieving excellent enantioselectivity in kinetic resolutions of chiral alcohols and esters. These methodologies can be adapted for the production of (R)-oxiranecarboxylic acid, phenylmethyl ester, likely through a kinetic resolution of the racemic benzyl ester or a transesterification reaction starting from an enantiomerically pure alkyl glycidate.

Elucidation of Stereochemical Purity and Absolute Configuration of R Phenylmethyl Oxiranecarboxylate

The precise determination of stereochemical purity and the unambiguous assignment of the absolute configuration are critical aspects in the chemical analysis of enantiomerically enriched compounds like (R)-phenylmethyl oxiranecarboxylate, also commonly known as (R)-benzyl glycidyl (B131873) ether. These characterizations underpin the compound's utility in stereoselective synthesis and pharmaceutical applications. A suite of sophisticated analytical techniques is employed to quantify the enantiomeric excess and to definitively establish the three-dimensional arrangement of atoms at the chiral center.

Mechanistic and Reactivity Studies of R Oxiranecarboxylic Acid, Phenylmethyl Ester

Transformations Involving the Phenylmethyl Ester Moiety

While the epoxide ring is a major site of reactivity, the phenylmethyl ester group also undergoes several important transformations, including hydrolysis, transesterification, and reduction. These reactions allow for the modification of the carboxyl group, often while preserving the valuable epoxide functionality.

The conversion of the phenylmethyl ester to the corresponding carboxylic acid can be achieved through hydrolysis. This process can be catalyzed by either acid or base. Base-mediated hydrolysis, known as saponification, is a common method. It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and benzyl (B1604629) alcohol. Subsequent acidification protonates the carboxylate to yield the free glycidic acid. nii.ac.jp

Enzymatic hydrolysis offers a milder and often more selective alternative. google.com Lipases, in particular, are known to catalyze the hydrolysis of esters. nih.gov This method can be highly chemoselective, targeting the ester group while leaving the epoxide ring intact, which is often a challenge under harsh acidic or basic conditions. The enzymatic approach is particularly valuable in kinetic resolutions of racemic glycidate esters, where one enantiomer is selectively hydrolyzed, leaving the other unreacted. google.com

Transesterification is a process where the phenylmethyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. jbiochemtech.commasterorganicchemistry.com

In base-catalyzed transesterification, an alkoxide (RO⁻) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then expels the original benzyloxy group to form the new ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. jbiochemtech.com Heterogeneous catalysts are also employed for transesterification, offering advantages in terms of separation and reusability. researchgate.netorganic-chemistry.org

Table 2: Catalysts for Transesterification of Esters

Catalyst Type Examples Conditions
Homogeneous Base Sodium Methoxide, Potassium Hydroxide Basic, often requires anhydrous conditions
Homogeneous Acid Sulfuric Acid, Hydrochloric Acid Acidic, often requires removal of water
Heterogeneous Modified Zirconia, Silica Chloride Solid-phase, allows for easier workup

The phenylmethyl ester group can be reduced to a primary alcohol, yielding (R)-glycidol, a valuable chiral building block. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not powerful enough to reduce esters. masterorganicchemistry.com

The reduction with LiAlH₄ involves the delivery of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of the benzyloxy group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of hydride to the primary alcohol. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to protonate the resulting alkoxide. nih.gov

Table 3: Common Reducing Agents for Esters

Reagent Abbreviation Reactivity with Esters Product
Lithium Aluminum Hydride LiAlH₄ Strong Primary Alcohol

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of organic reactions. For molecules like (R)-oxiranecarboxylic acid, phenylmethyl ester, DFT studies can provide insights into transition state energies, reaction barriers, and the influence of catalysts and solvents on reaction pathways.

DFT calculations have been applied to study the mechanism of epoxide ring-opening reactions. researchgate.net These studies can analyze the SN1-like and SN2-like transition states under acidic and basic conditions, respectively. By calculating the activation energies, these models can predict the regioselectivity of nucleophilic attack on unsymmetrical epoxides, corroborating experimental observations that attack occurs at the more substituted carbon in acidic media and the less substituted carbon in basic media. researchgate.netbeilstein-journals.org

Furthermore, theoretical studies have investigated the formation of glycidyl (B131873) esters. One DFT study explored the self-condensation of triglycerides to yield glycidyl fatty acid esters, revealing a high activation energy which suggests that the formation is a high-temperature process. The study also showed that the presence of water could significantly lower this activation barrier, making the reaction more kinetically favorable. nih.gov Although this study focused on the formation from triglycerides rather than the reactions of an isolated glycidyl ester, the principles governing the stability and reactivity of the glycidyl moiety are relevant. Such computational approaches provide a molecular-level understanding that is crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis of Stereoselective Processes

The stereochemistry of reactions involving (R)-Oxiranecarboxylic acid, phenylmethyl ester is fundamentally governed by the energetics of the diastereomeric transition states through which the reactions proceed. A quintessential example is the nucleophilic ring-opening of the epoxide, a reaction of significant synthetic utility. The inherent chirality of the (R)-epoxide dictates that the approach of a nucleophile to either of the two electrophilic carbon atoms of the oxirane ring will lead to different transition states, one being energetically favored over the other, resulting in a stereoselective outcome.

In a typical SN2-type ring-opening reaction, the nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at the site of attack. The transition state for this process involves a partially formed bond between the nucleophile and the carbon atom, and a partially broken carbon-oxygen bond of the epoxide ring. The stereochemical outcome is determined by the relative activation energies of the two possible transition states leading to the different stereoisomeric products.

Computational studies on analogous chiral epoxides have demonstrated that the steric and electronic properties of the substituents on the epoxide ring play a crucial role in differentiating the energies of the diastereomeric transition states. For (R)-Oxiranecarboxylic acid, phenylmethyl ester, the phenylmethyl ester group presents a significant steric impediment. The approach of a nucleophile to the C2 carbon (the carbon bearing the ester group) would be sterically hindered compared to the attack at the C3 carbon.

Consider the attack of a generic nucleophile (Nu⁻) on the two epoxide carbons:

Path A: Attack at C3. This is generally less sterically hindered and leads to the formation of a secondary alcohol.

Path B: Attack at C2. This is more sterically hindered by the adjacent phenylmethyl ester group and would result in the formation of a tertiary alcohol.

The transition state for Path A is generally of lower energy due to reduced steric repulsion between the incoming nucleophile and the bulky ester group. This difference in activation energy leads to the preferential formation of one diastereomer.

The following interactive table provides hypothetical activation energies for the two pathways, illustrating the diastereoselectivity of the reaction. These values are representative and based on computational models of similar epoxide ring-opening reactions.

Transition StateAttacked CarbonRelative Activation Energy (kcal/mol)Predicted Major/Minor Product
TS_AC30Major
TS_BC2+3.5Minor

Table 1: Hypothetical relative activation energies for the nucleophilic attack on the C2 and C3 carbons of (R)-Oxiranecarboxylic acid, phenylmethyl ester.

The energy difference of 3.5 kcal/mol between the two transition states would result in a high diastereomeric excess for the product formed via Path A. The exact energy values can be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. Lewis acid catalysis, for instance, can alter the regioselectivity by coordinating to the epoxide oxygen, leading to a more SN1-like transition state where electronic factors may play a more dominant role.

Conformational Analysis of the Epoxide Ring and Ester Group

The reactivity and stereoselectivity of (R)-Oxiranecarboxylic acid, phenylmethyl ester are also influenced by its conformational preferences. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The most significant conformational considerations are the orientation of the ester group relative to the epoxide ring and the conformation of the phenylmethyl group.

Epoxide Ring and Ester Group Conformation:

The orientation of the carbonyloxy group relative to the C2-C3 bond of the epoxide ring is a key determinant of the molecule's ground-state energy and its presentation to incoming reagents. The two primary conformations are the syn-periplanar (eclipsed) and anti-periplanar (staggered) arrangements.

In the syn-periplanar conformation, the carbonyl oxygen of the ester group is eclipsed with the C2-H bond. In the anti-periplanar conformation, the carbonyl oxygen is staggered with respect to the C2-H bond. Computational studies on similar alpha-substituted esters indicate that the anti-periplanar conformation is generally more stable due to reduced steric interactions and favorable orbital overlap.

Phenylmethyl Ester Conformation:

The phenylmethyl (benzyl) ester group also has conformational flexibility around the O-CH₂ and CH₂-Ph bonds. The ester functional group itself prefers a planar conformation to maximize resonance stabilization. The orientation of the phenyl group can influence the steric environment around the reactive epoxide ring.

The following interactive table summarizes the calculated relative energies for different conformations of a model compound, ethyl glycidate, which provides insight into the likely conformational preferences of the title compound.

ConformerDihedral Angle (O=C-C-O)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar~150°075
Syn-periplanar~30°0.825

Table 2: Calculated relative energies and populations of the anti-periplanar and syn-periplanar conformers of a model glycidic ester.

The data suggests that the anti-periplanar conformer is the dominant species in solution. This conformational preference will influence the trajectory of an approaching nucleophile, further contributing to the stereoselectivity of reactions. For instance, in the preferred anti-periplanar conformation, one face of the epoxide ring may be more sterically accessible than the other, leading to facial selectivity in addition reactions. A detailed understanding of these conformational equilibria is therefore essential for accurately predicting and controlling the stereochemical outcome of reactions involving (R)-Oxiranecarboxylic acid, phenylmethyl ester.

Utility of R Oxiranecarboxylic Acid, Phenylmethyl Ester As a Chiral Synthon

Precursor to Enantiopure α-Hydroxy-β-Substituted Carboxylic Acids and Derivatives

The primary reactivity of (R)-benzyl glycidyl (B131873) ether involves the regioselective nucleophilic opening of the epoxide ring. This reaction proceeds with high fidelity via an SN2 mechanism, resulting in the inversion of configuration at the site of attack (the C3 position), thereby producing a chiral 1,2-disubstituted propane (B168953) backbone. The resulting secondary alcohol at the C2 position corresponds to the α-hydroxy functionality, while the newly introduced nucleophile at the C3 position becomes the β-substituent. Subsequent manipulation of the terminal benzyl (B1604629) ether and the ester group provides access to a diverse range of α-hydroxy-β-substituted carboxylic acids and their derivatives.

Synthesis of Chiral β-Amino Alcohols and Amino Acids

The synthesis of enantiopure β-amino alcohols is a cornerstone application of (R)-benzyl glycidyl ether. This transformation is typically achieved through the regioselective ring-opening of the epoxide with a nitrogen-based nucleophile. The reaction generally proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered terminal carbon (C3) of the epoxide.

Common nitrogen nucleophiles used in this context include ammonia, primary amines, and azide (B81097) ions. For example, reaction with sodium azide (NaN₃) followed by reduction of the resulting azido (B1232118) alcohol provides a reliable route to primary β-amino alcohols. This two-step sequence is often preferred due to the high nucleophilicity and small steric profile of the azide anion.

These resulting chiral β-amino alcohols are not only valuable molecules in their own right but are also key precursors to chiral amino acids. The primary alcohol, formed after debenzylation, can be oxidized to a carboxylic acid to yield β-amino acids. Alternatively, the chiral amino alcohol can be transformed into valuable α-amino acids through various synthetic manipulations. For instance, the vicinal amino and hydroxyl groups can be further elaborated into more complex amino acid structures, which are integral components of numerous biologically active peptides and pharmaceuticals, including beta-blockers.

Table 1: Synthesis of Chiral Intermediates from (R)-Benzyl Glycidyl Ether

Nucleophile (Nu⁻) Intermediate Product after Ring-Opening Final Product after Functional Group Manipulation Product Class
R-NH₂ (R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol (R)-1-amino-3-(benzyloxy)propan-2-ol Chiral β-Amino Alcohol
N₃⁻ (S)-1-azido-3-(benzyloxy)propan-2-ol (S)-1-amino-3-(benzyloxy)propan-2-ol Chiral β-Amino Alcohol
N₃⁻ (S)-1-azido-3-(benzyloxy)propan-2-ol (S)-2-hydroxy-3-aminopropanoic acid Chiral α-Hydroxy-β-amino Acid

Access to Complex Chiral Polyols

(R)-benzyl glycidyl ether is an effective chiron for the iterative synthesis of complex chiral polyols, particularly those with a repeating syn-1,3-diol motif. The synthetic strategy leverages the epoxide as a latent 1,2-diol equivalent, which can be homologated and repeated to build up the polyol chain.

A typical sequence involves the ring-opening of (R)-benzyl glycidyl ether with a carbon nucleophile, such as an organocuprate or a Grignard reagent. This establishes the first C-C bond and yields a homoallylic or alkylated alcohol. The resulting secondary alcohol can then be protected, and the terminal benzyl ether can be cleaved and oxidized to an aldehyde. This aldehyde is then subjected to another nucleophilic addition, often controlled by substrate or reagent stereochemistry, to install the next hydroxyl group with the desired 1,3-syn relationship. This iterative process allows for the controlled, step-wise construction of complex polyol chains that are key structural features in many polyketide natural products.

Building Block for Natural Product Synthesis

The enantiopure nature of (R)-benzyl glycidyl ether makes it an ideal starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount.

Incorporation into Fragments of Biologically Active Molecules

(R)-benzyl glycidyl ether has been successfully employed in the synthesis of key fragments of several highly significant, biologically active molecules. A prominent example is its use in the synthesis of the lactone fragment of the cholesterol-lowering drugs compactin and mevinolin. beilstein-journals.org In these syntheses, the chiral center from (R)-benzyl glycidyl ether is used to establish the stereochemistry of the diol side chain of the lactone core. The synthesis involves the initial ring-opening of the epoxide, followed by a series of chain elongation and functional group transformations to construct the full carbon skeleton of the lactone side chain with the correct stereochemical configuration.

Role in Construction of Complex Macrocycles

The chiral three-carbon unit derived from (R)-benzyl glycidyl ether can be incorporated into linear precursors that are later cyclized to form complex macrocycles. This strategy is particularly valuable in the synthesis of macrolide and polyketide natural products.

For example, the synthesis of Xestodecalactone C, a polyketide natural product, utilizes the enantiomer, (S)-benzyl glycidyl ether, as the starting material to set a key stereocenter. rsc.orgnih.gov The synthesis involves an initial reaction to form a longer carbon chain, which is then further elaborated. The final key step is an intramolecular Friedel–Crafts acylation to close the macrocyclic ring. rsc.orgnih.gov This approach demonstrates how the stereochemical information encoded in the starting epoxide can be carried through a multi-step synthesis to control the conformation and topology of a complex macrocyclic target.

Intermediate in the Preparation of Heterocyclic Compounds

Beyond its use in linear and macrocyclic systems, (R)-benzyl glycidyl ether is a valuable intermediate for the synthesis of various chiral heterocyclic compounds. The epoxide itself is a three-membered heterocycle, and its transformations can lead to the formation of larger, more complex ring systems.

One important pathway involves an intramolecular Friedel-Crafts type cyclization. Under Lewis acid catalysis, the benzyl ether moiety can act as an internal nucleophile, attacking the epoxide or a derivative thereof. This process leads to the formation of chiral 3-substituted chromanols, which are valuable scaffolds in medicinal chemistry. researchgate.net

Another major application is in the synthesis of chiral oxazolidinones. As established in section 5.1.1, (R)-benzyl glycidyl ether is a ready precursor to chiral β-amino alcohols. These amino alcohols can undergo cyclization with phosgene, carbonyldiimidazole, or related reagents to form the corresponding chiral N-unsubstituted oxazolidin-2-ones. This two-step sequence provides a reliable and efficient route to these important heterocycles, which serve as chiral auxiliaries (e.g., Evans auxiliaries) in asymmetric synthesis and are core components of certain classes of antibiotics. researchgate.netnih.gov

Table 2: Heterocyclic Scaffolds Derived from (R)-Benzyl Glycidyl Ether

Reaction Pathway Key Intermediate Resulting Heterocycle Class of Heterocycle
Intramolecular Friedel–Crafts Cyclization Benzyl-substituted epoxide Chiral 3-Substituted Chromanol Benzopyran
Epoxide ring-opening with amine, then cyclization Chiral β-Amino Alcohol Chiral 4-Substituted Oxazolidin-2-one Oxazolidinone

Construction of Chiral Lactones and Lactams

The synthesis of chiral lactones and lactams is of great interest due to their prevalence in natural products and pharmaceuticals. While direct transformations of (R)-benzyl glycidate to these structures are not extensively documented in readily available literature, the principles of its reactivity suggest plausible synthetic routes.

The epoxide ring of (R)-benzyl glycidate is susceptible to nucleophilic attack. Intramolecular cyclization of a suitably functionalized intermediate derived from the ring-opening of the epoxide can, in principle, lead to the formation of chiral lactones. For instance, a carefully chosen nucleophile could introduce a side chain containing a carboxylic acid or its precursor. Subsequent activation and intramolecular attack by the newly formed hydroxyl group from the epoxide opening would yield the desired lactone. The stereochemistry of the final product would be directly influenced by the configuration of the starting epoxide.

Similarly, the synthesis of chiral lactams could be envisioned through the reaction of (R)-benzyl glycidate with nitrogen-based nucleophiles. Ring-opening with an amine, followed by functional group manipulation to introduce a carboxylic acid moiety and subsequent intramolecular amidation, would result in the formation of a chiral lactam. The stereochemical integrity of the chiral center from the parent glycidate would be maintained throughout the synthetic sequence.

A representative example of a chiral lactam synthesis is the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles, which can lead to the formation of chiral lactams with high enantioselectivity. Although not directly employing (R)-benzyl glycidate, this method highlights the importance of chiral synthons in achieving stereocontrol in lactam synthesis.

ReactantCatalystProductEnantiomeric Excess (ee)
α,β-Unsaturated NitrileRh-catalyst with chiral ligandChiral LactamUp to 99.7%

This table illustrates the high enantioselectivity achievable in chiral lactam synthesis through asymmetric catalysis, a strategy that could be adapted for intermediates derived from (R)-benzyl glycidate.

Routes to Diverse Nitrogen- and Oxygen-Containing Heterocycles

(R)-Oxiranecarboxylic acid, phenylmethyl ester serves as a precursor for a variety of more complex heterocyclic systems. Its ability to undergo regioselective ring-opening with different nucleophiles is the key to this versatility.

Oxygen-Containing Heterocycles: The synthesis of substituted tetrahydrofurans can be achieved by utilizing intermediates derived from (R)-benzyl glycidate. For example, the reaction of the epoxide with a carbon nucleophile can introduce a side chain that, upon further transformation, can undergo intramolecular cyclization to form the tetrahydrofuran (B95107) ring. The stereochemistry at the newly formed stereocenters can be controlled by the choice of reagents and reaction conditions.

Nitrogen-Containing Heterocycles: A notable application is in the synthesis of chiral morpholine (B109124) derivatives. A patented method describes the use of a related compound, (R)-benzyl glycidyl ether, as a starting material for the preparation of chiral 2-hydroxymethyl morpholine compounds. This synthesis involves a nucleophilic ring-opening of the epoxide with benzylamine, followed by acylation, cyclization, reduction, and debenzylation steps. google.com This strategy underscores the potential of chiral epoxides like (R)-benzyl glycidate to serve as foundational building blocks for complex nitrogen-containing heterocycles. The synthesis of chiral piperidine (B6355638) scaffolds, which are prevalent in many active pharmaceuticals, also often relies on chiral building blocks that can be conceptually derived from synthons like (R)-benzyl glycidate.

Applications in Medicinal Chemistry Research (as chiral scaffolds)

The rigid and stereochemically defined nature of molecules derived from (R)-Oxiranecarboxylic acid, phenylmethyl ester makes them excellent chiral scaffolds in medicinal chemistry. These scaffolds provide a three-dimensional framework upon which various functional groups can be appended to create novel drug candidates with specific biological activities.

Design and Synthesis of Chiral Ligands

Chiral ligands are essential for asymmetric catalysis, a powerful tool in modern organic synthesis. The development of new and efficient chiral ligands is a continuous effort in both academic and industrial research. The C2-symmetric chiral N,N′-dioxide ligands, for instance, have been synthesized from readily available amino acids and amines and have proven effective in a variety of metal-catalyzed asymmetric reactions.

While direct synthesis of ligands from (R)-benzyl glycidate is not a widely reported primary application, its derivatives hold significant potential. The diol functionality, obtained from the hydrolysis of the epoxide, can be used as a chiral backbone for the synthesis of various types of ligands, such as phosphines, amines, and ethers. The stereochemistry of the diol would be directly transferred to the ligand, influencing the stereochemical outcome of the catalyzed reaction. The modular nature of such a synthesis would allow for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific asymmetric transformation.

Stereodefined Intermediates for Advanced Chemical Libraries

The creation of diverse and stereochemically defined chemical libraries is a cornerstone of modern drug discovery. These libraries are screened against various biological targets to identify new lead compounds. (R)-Oxiranecarboxylic acid, phenylmethyl ester is an attractive starting material for the construction of such libraries due to its ability to introduce a stereocenter and a handle for further diversification.

Through combinatorial chemistry approaches, the epoxide ring of (R)-benzyl glycidate can be opened with a wide range of nucleophiles, leading to a library of chiral, non-racemic building blocks. nih.gov Each of these building blocks can then be subjected to a series of subsequent reactions to generate a diverse set of final compounds. This strategy allows for the rapid exploration of chemical space around a core chiral scaffold. The diastereoselective reactions of the intermediates derived from (R)-benzyl glycidate further enhance the structural diversity of the resulting chemical library. This approach enables the synthesis of a large number of unique stereoisomers, which is crucial for understanding the structure-activity relationships of potential drug candidates.

The use of such stereodefined intermediates ensures that the resulting library members have a well-defined three-dimensional structure, which is a critical factor for their interaction with biological macromolecules.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthesis routes to benzyl (B1604629) glycidyl (B131873) ether often involve the reaction of benzyl alcohol with epichlorohydrin (B41342) using a strong base and sometimes a phase-transfer catalyst. chemicalbook.comguidechem.com While effective, these methods can generate significant waste, particularly chlorinated byproducts, and may have poor atom economy. The historical chlorohydrin process for epoxides, in general, is known for its use of hazardous reagents.

Future research is geared towards greener and more efficient methodologies. A significant area of development is biocatalysis, which offers a highly selective and environmentally benign alternative for producing the (R)-enantiomer. nih.gov One prominent strategy is the kinetic resolution of racemic benzyl glycidyl ether using enzymes. Specifically, epoxide hydrolases (EHs) from various microorganisms have demonstrated high efficacy.

For example, the fungus Talaromyces flavus, which contains a constitutive epoxide hydrolase, has been used to resolve racemic benzyl glycidyl ether. nih.gov This biocatalytic process selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-benzyl glycidyl ether in high enantiomeric excess. nih.gov Optimization of fermentation conditions for Talaromyces flavus improved the specific EH activity from 13.5 U/g DCW to 26.2 U/g DCW, achieving a final enantiomeric excess (e.e.) of 96% for the remaining (R)-epoxide. nih.gov Similarly, whole cells of Bacillus alcalophilus have been employed for the bioresolution of racemic benzyl glycidyl ether. chemicalbook.comscientificlabs.co.uk These biocatalytic approaches represent a significant step towards sustainability, avoiding harsh chemical reagents and operating under mild conditions.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The quest for enantiopure (R)-(-)-Benzyl glycidyl ether is driving the exploration of novel and more efficient catalytic systems. Beyond biocatalysis, significant progress has been made in the field of asymmetric catalysis, particularly through kinetic resolution.

A highly effective method for the resolution of terminal epoxides is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. acs.org This methodology is prized for its practicality, using water as a reactant and requiring low loadings of a recyclable catalyst to afford both the unreacted epoxide and the corresponding 1,2-diol in exceptionally high enantiomeric purity (≥99% e.e.). acs.org The broad scope of this reaction across various epoxides suggests its strong potential for the efficient resolution of benzyl glycidyl ether. acs.org

The development of new recombinant enzymes is another promising frontier. A novel epoxide hydrolase (sgeh) from Streptomyces griseus was cloned and overexpressed, demonstrating its potential for producing enantiomerically pure epoxides. The table below summarizes and compares various catalytic systems investigated for the enantioselective resolution of benzyl glycidyl ether.

Catalyst SystemTypeReactionEnantiomeric Excess (e.e.) of (R)-BGEReference(s)
Talaromyces flavus cellsBiocatalyst (EH)Kinetic Resolution96% nih.gov
Bacillus alcalophilus cellsBiocatalyst (EH)Kinetic ResolutionNot specified for (R)-BGE, but produces (S)-BGE with 30% e.e. and the (R)-diol with 40% e.e. chemicalbook.comscientificlabs.co.ukchemicalbook.com
Chiral (salen)Co(III) complexOrganometallicHydrolytic Kinetic ResolutionCapable of achieving >99% e.e. for various terminal epoxides acs.org
Recombinant EH from S. griseusBiocatalyst (EH)Kinetic ResolutionDemonstrated for other epoxides, potential for BGE

Mechanistic Insights into Complex Epoxide Transformations

Understanding the reaction mechanisms of (R)-(-)-Benzyl glycidyl ether is crucial for controlling stereochemistry and developing new synthetic applications. The fundamental reactivity of the epoxide ring involves nucleophilic ring-opening, which can proceed through different pathways depending on the catalyst and conditions.

Recent studies have explored Lewis acid-catalyzed intramolecular cyclizations of benzyl glycidyl ethers, providing insight into complex epoxide transformations. researchgate.net These reactions, mediated by catalysts such as FeBr3/3AgOTf, are essentially Friedel-Crafts alkylations where the electron-rich aromatic ring acts as an intramolecular nucleophile, attacking the epoxide. researchgate.net This process leads to the stereospecific formation of cyclic compounds like 3-chromanols. researchgate.net Gaining a deeper understanding of the transition states and intermediates in such reactions is essential for predicting and controlling the stereochemical outcome of complex molecular constructions.

The stereochemistry of epoxide formation itself is also a key area of study. For instance, forming epoxides from alkenes via a halohydrin intermediate followed by an intramolecular Williamson ether synthesis involves an SN2 reaction, which dictates the final stereochemistry of the epoxide ring. khanacademy.org Mechanistic studies of enzymatic resolutions continue to elucidate the specific interactions within the enzyme's active site that are responsible for the high degree of enantioselectivity observed. nih.gov

Expansion of Synthetic Scope towards Underexplored Target Molecules

(R)-(-)-Benzyl glycidyl ether is a well-established precursor for a variety of bioactive molecules and polymers. chemicalbook.com It serves as a chiron for preparing key fragments of pharmaceuticals like the cholesterol-lowering agents compactin and mevinolin, as well as for synthesizing syn-1,3-polyols and dideoxynucleosides. chemdad.com

Emerging research continues to expand its synthetic utility. In polymer chemistry, it is used in the ring-opening polymerization to create isotactic linear poly(benzyl 1,2-glycerol carbonate)s, which are degradable polymers with potential biomedical applications. scientificlabs.co.uk The rigid benzyl group in its structure can enhance the thermal properties of cured epoxy resins when used as a reactive diluent. chemicalbook.comguidechem.com

Future work will likely focus on leveraging this chiral building block for the synthesis of novel, complex natural products and new classes of specialty polymers. chemimpex.com Its role as a versatile intermediate allows for the construction of enantiomerically pure compounds that are crucial for developing new pharmaceuticals and advanced materials. chemimpex.com

Target Molecule/MaterialApplication AreaRole of (R)-(-)-Benzyl glycidyl etherReference(s)
Compactin and MevinolinPharmaceuticalsChiral precursor for the lactone fragment chemdad.com
syn-1,3-polyolsOrganic SynthesisChiral building block chemdad.com
DideoxynucleosidesPharmaceuticalsChiral building block chemdad.com
Isotactic poly(benzyl 1,2-glycerol carbonate)sMaterials Science / BiomedicalChiral monomer for polymerization scientificlabs.co.uk
Specialty Polymers and ResinsMaterials ScienceEnhances mechanical and thermal properties chemimpex.com

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of modern automation and process technologies holds significant promise for the synthesis and application of (R)-(-)-Benzyl glycidyl ether. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and the potential for higher yields and purity. The synthesis of epoxides, which can be highly exothermic, is particularly well-suited for the precise control offered by flow reactors. Applying these techniques to the synthesis of benzyl glycidyl ether from benzyl alcohol and epichlorohydrin could lead to safer and more efficient manufacturing processes.

Furthermore, high-throughput screening methodologies are poised to accelerate the discovery of novel catalysts for the enantioselective synthesis or resolution of this epoxide. By rapidly screening large libraries of potential catalysts—be they enzymes or synthetic organometallic complexes—researchers can more quickly identify candidates with superior activity, selectivity, and stability. This approach is especially valuable for optimizing biocatalytic resolutions, allowing for the rapid evolution and selection of enzymes with enhanced performance for specific substrates like benzyl glycidyl ether. The combination of high-throughput discovery and continuous flow manufacturing represents a powerful paradigm for the future production and utilization of this important chiral intermediate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-oxiranecarboxylic acid phenylmethyl ester, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound is typically synthesized via epoxidation of α,β-unsaturated esters or through stereoselective Michael additions. For example, Friedel-Crafts acylation using maleic anhydride derivatives can generate α,β-unsaturated precursors, followed by epoxidation with peracids (e.g., mCPBA) under controlled temperature (0–5°C) to favor the (R)-configuration . Enantiomeric purity is highly dependent on chiral catalysts (e.g., Sharpless epoxidation conditions) or chiral auxiliary-mediated reactions .
  • Data Consideration : NMR and chiral HPLC are critical for assessing stereochemical outcomes. For instance, 1H^1H-NMR coupling constants (JJ) between epoxy protons (typically 2.5–4.0 Hz) can indicate cis/trans configurations, while chiral stationary phases (e.g., amylose-based) resolve enantiomers .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for confirming its configuration?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) can correlate specific Cotton effects with the (R)-configuration . Mass spectrometry (HRMS) and 13C^{13}C-NMR are used to confirm molecular weight and ester/carbonyl functionalities, respectively .
  • Data Contradictions : Discrepancies in melting points (e.g., reported mp 69–70°C in some catalogs vs. 65–67°C in experimental studies) may arise from polymorphic forms or impurities, necessitating recrystallization in hexane/ethyl acetate .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of oxiranecarboxylic acid esters, and how does the phenylmethyl group influence chiral resolution?

  • Methodology : Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of the ester. The bulky phenylmethyl group enhances steric differentiation during enzymatic or chromatographic separation (e.g., using cellulose tris(3,5-dimethylphenylcarbamate) columns) .
  • Data Analysis : Enantiomeric excess (ee) ≥98% is achievable with optimized mobile phases (e.g., n-hexane/isopropanol 90:10). Racemization risks during purification require low-temperature processing (<25°C) .

Q. How does the stereochemistry of the oxirane ring affect its reactivity in ring-opening reactions, particularly in nucleophilic environments?

  • Methodology : The (R)-configuration directs nucleophilic attack to the less hindered carbon of the epoxide. For example, in aminolysis reactions, primary amines (e.g., benzylamine) preferentially open the epoxide at the β-position, yielding β-amino alcohols. Stereochemical outcomes are monitored via 1H^1H-NMR NOE experiments to confirm spatial arrangements .
  • Mechanistic Insight : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies, explaining regioselectivity differences between (R)- and (S)-enantiomers .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee >99%, and how can process parameters be optimized?

  • Methodology : Continuous-flow reactors improve heat/mass transfer for exothermic epoxidation steps, reducing side reactions. Chiral catalysts immobilized on silica or polymers enhance recyclability (e.g., Jacobsen’s Mn(III)-salen catalysts reused ≥5 times with <5% activity loss) .
  • Scale-Up Data : Pilot studies show a 20% yield drop at >100 g scales due to epoxy ring hydrolysis; this is mitigated by anhydrous conditions (water <50 ppm) and inert atmospheres .

Methodological and Data-Driven Questions

Q. How do solvent polarity and temperature impact the stability of the epoxy ring in (R)-oxiranecarboxylic acid esters?

  • Methodology : Accelerated stability studies (40°C/75% RH) in solvents like DMSO or THF reveal ring-opening via hydrolysis. Arrhenius plots estimate activation energy (EaE_a) of degradation (e.g., EaE_a ≈ 45 kJ/mol in THF), guiding storage conditions (e.g., −20°C under argon) .
  • Contradictions : Some studies report higher stability in chloroform vs. DMF, likely due to hydrogen bonding with polar aprotic solvents .

Q. What computational tools are most reliable for predicting the spectroscopic properties of this compound, and how do they compare with experimental data?

  • Methodology : Gaussian 16 with PCM solvent models accurately predicts 13C^{13}C-NMR shifts (RMSE <2 ppm). IR frequencies for the epoxy ring (∼1250 cm1^{-1}) and ester carbonyl (∼1740 cm1^{-1}) show >95% match with experimental FT-IR .

Tables for Key Data

Property Value Source
Molecular FormulaC12_{12}H14_{14}O3_3
Enantiomeric Purity (HPLC)≥98% ee
Epoxy Ring JJ-Coupling3.2 Hz (cis) / 4.5 Hz (trans)
Degradation EaE_a45 kJ/mol (THF)

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxiranecarboxylic acid, phenylmethyl ester, (R)-
Reactant of Route 2
Oxiranecarboxylic acid, phenylmethyl ester, (R)-

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